molecular formula C18H18N4O B2657855 6-benzyl-3-(phenethylamino)-1,2,4-triazin-5(4H)-one CAS No. 881435-97-8

6-benzyl-3-(phenethylamino)-1,2,4-triazin-5(4H)-one

Cat. No.: B2657855
CAS No.: 881435-97-8
M. Wt: 306.369
InChI Key: SHDVQPHJJWQSRU-UHFFFAOYSA-N
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Description

6-benzyl-3-(phenethylamino)-1,2,4-triazin-5(4H)-one is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse applications in various fields such as agriculture, medicine, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-benzyl-3-(phenethylamino)-1,2,4-triazin-5(4H)-one typically involves the reaction of benzylamine with phenethylamine in the presence of a triazine precursor. The reaction is carried out under anhydrous conditions to prevent any side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (CH2Cl2), which are often distilled from drying agents like sodium benzophenone ketyl and calcium hydride (CaH2) respectively .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-benzyl-3-(phenethylamino)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur at the triazine ring, often using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: H2 gas with Pd/C catalyst under atmospheric pressure.

    Substitution: NaH or LDA in anhydrous THF or DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols.

Scientific Research Applications

6-benzyl-3-(phenethylamino)-1,2,4-triazin-5(4H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-benzyl-3-(phenethylamino)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-benzyl-3-(phenylamino)-1,2,4-triazin-5(4H)-one
  • 6-benzyl-3-(methylamino)-1,2,4-triazin-5(4H)-one
  • 6-benzyl-3-(ethylamino)-1,2,4-triazin-5(4H)-one

Uniqueness

6-benzyl-3-(phenethylamino)-1,2,4-triazin-5(4H)-one is unique due to the presence of the phenethylamino group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall efficacy in various applications.

Properties

IUPAC Name

6-benzyl-3-(2-phenylethylamino)-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O/c23-17-16(13-15-9-5-2-6-10-15)21-22-18(20-17)19-12-11-14-7-3-1-4-8-14/h1-10H,11-13H2,(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHDVQPHJJWQSRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=NN=C(C(=O)N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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